molecular formula C12H19NO3 B597749 Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate CAS No. 143306-64-3

Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate

Cat. No. B597749
Key on ui cas rn: 143306-64-3
M. Wt: 225.288
InChI Key: IEHDYRJCLKTFQY-UHFFFAOYSA-N
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Patent
US07985861B2

Procedure details

A solution of potassium tert-butoxide (3.26 g, 27.6 mmol) in tert-butanol (40 mL) was treated with tert-butyl 4-oxopiperidine-1-carboxylate (5 g, 25.09 mmol), causing the reaction to turn bright orange. The mixture was stirred for 1 h, then treated with (2-chloroethyl)dimethylsulfonium iodide (5.70 g, 22.59 mmol), added in three portions at 10 minute intervals. This addition caused the color of the reaction to gradually fade to pale yellow. The mixture was stirred for 2 hours, then diluted with tert-butanol (10 mL), treated with potassium tert-butoxide (2.96 g, 25.09 mmol), and stirred overnight at room temperature. The reaction was poured into water (100 mL) and extracted 3× with 100 mL ethyl acetate. The combined organic phases were washed with water and brine, then dried over sodium sulfate and concentrated in-vacuo. The residue was purified over a 5×15 cm silica gel column, eluting with ethyl acetate/hexanes (10%-15%-20%-25% EtOAc, 1 L at each concentration), to yield the title compound (1.15 g, 5.10 mmol, 20.34% yield) as a colorless oil.
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
2.96 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
20.34%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](C)([O-])C.[K+].[O:7]=[C:8]1[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]1.[I-].ClCC[S+](C)C.O>C(O)(C)(C)C>[O:7]=[C:8]1[C:9]2([CH2:2][CH2:1]2)[CH2:10][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:12][CH2:13]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
3.26 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
5 g
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
[I-].ClCC[S+](C)C
Step Three
Name
Quantity
2.96 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
ADDITION
Type
ADDITION
Details
added in three portions at 10 minute intervals
Duration
10 min
ADDITION
Type
ADDITION
Details
This addition
CUSTOM
Type
CUSTOM
Details
the color of the reaction
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with 100 mL ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified over a 5×15 cm silica gel column
WASH
Type
WASH
Details
eluting with ethyl acetate/hexanes (10%-15%-20%-25% EtOAc, 1 L
CONCENTRATION
Type
CONCENTRATION
Details
at each concentration),

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1CCN(CC12CC2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.1 mmol
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 20.34%
YIELD: CALCULATEDPERCENTYIELD 20.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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